Fluoren-2-amine, 1-methoxy-
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Overview
Description
Fluoren-2-amine, 1-methoxy- is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of an amine group at the second position and a methoxy group at the first position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-2-amine, 1-methoxy- typically involves the functionalization of fluorene. One common method is the nitration of fluorene to form 2-nitrofluorene, followed by reduction to obtain 2-aminofluorene. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of Fluoren-2-amine, 1-methoxy- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Fluoren-2-amine, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Fluoren-2-amine, 1-methoxy- has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Fluoren-2-amine, 1-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the methoxy group can influence the compound’s overall electronic distribution. These interactions can modulate the activity of biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2-Aminofluorene: Lacks the methoxy group, which affects its electronic properties and reactivity.
1-Methoxyfluorene: Lacks the amine group, resulting in different chemical behavior and applications.
Fluoren-2-ylamine: Similar structure but without the methoxy group, leading to variations in its chemical and physical properties.
Uniqueness
Fluoren-2-amine, 1-methoxy- is unique due to the presence of both the amine and methoxy groups, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
6893-22-7 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-methoxy-9H-fluoren-2-amine |
InChI |
InChI=1S/C14H13NO/c1-16-14-12-8-9-4-2-3-5-10(9)11(12)6-7-13(14)15/h2-7H,8,15H2,1H3 |
InChI Key |
YBVQRIOMYQUPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1CC3=CC=CC=C32)N |
Origin of Product |
United States |
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